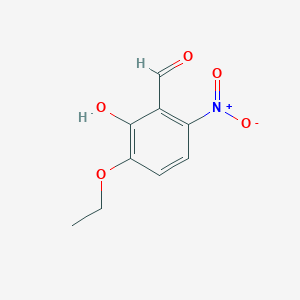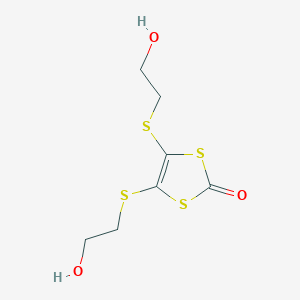
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one, also known as BBSH, is a sulfur-containing compound that has been extensively studied for its potential as a therapeutic agent. BBSH has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
Mechanism Of Action
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one exerts its effects through a variety of mechanisms, including the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways. 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been shown to have a wide range of biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cell death. 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has also been shown to have a protective effect against various toxins and may help to improve overall cellular function.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one in lab experiments is its ability to protect cells from oxidative stress and other forms of cellular damage. However, 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one may have limitations in terms of its stability and bioavailability, which may impact its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one, including the development of more stable and bioavailable forms of the compound, as well as the exploration of its potential use in various disease states. Additionally, further research is needed to better understand the mechanisms of action of 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one and its potential interactions with other compounds and medications.
Synthesis Methods
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one can be synthesized through a multi-step process that involves the reaction of 2-mercaptoethanol with carbon disulfide, followed by the addition of sodium hydroxide and formaldehyde. The resulting product is then treated with hydrochloric acid to yield 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one.
Scientific Research Applications
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory agent, and as a potential treatment for various diseases. 4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one has been shown to have a protective effect against oxidative stress and may help to reduce inflammation in the body.
properties
CAS RN |
128258-72-0 |
|---|---|
Product Name |
4,5-Bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one |
Molecular Formula |
C7H10O3S4 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,5-bis(2-hydroxyethylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H10O3S4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h8-9H,1-4H2 |
InChI Key |
XQAWOBOYIWEOTD-UHFFFAOYSA-N |
SMILES |
C(CSC1=C(SC(=O)S1)SCCO)O |
Canonical SMILES |
C(CSC1=C(SC(=O)S1)SCCO)O |
synonyms |
4,5-Bis-(2-hydroxy-ethylsulfanyl)-[1,3]dithiol-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



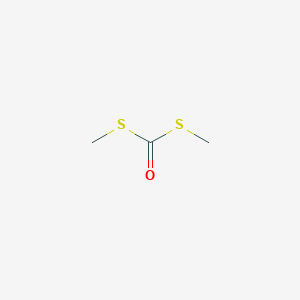
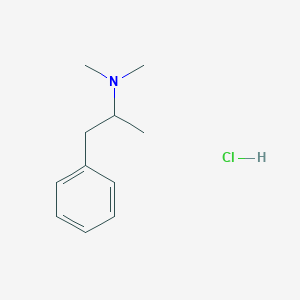
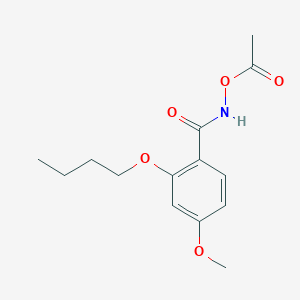

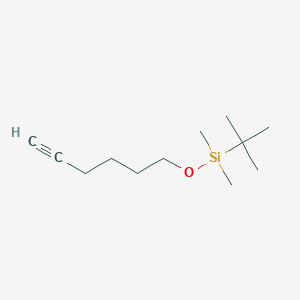
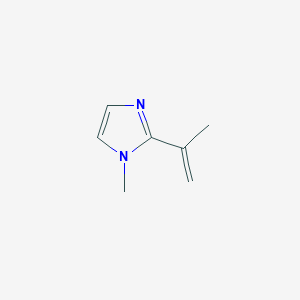
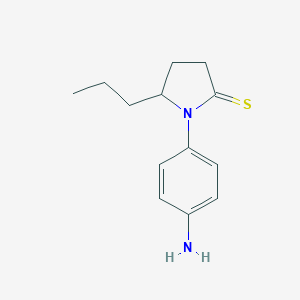
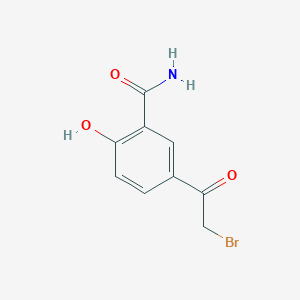
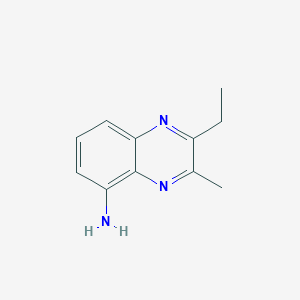

![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)


